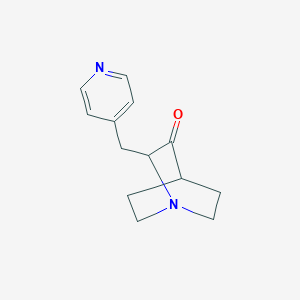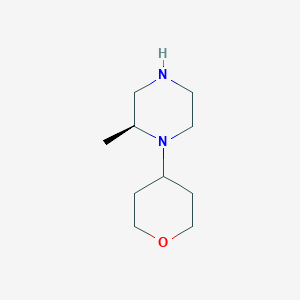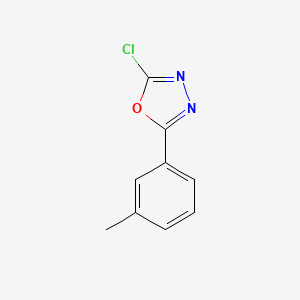![molecular formula C16H12FN3O2S B12836647 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12836647.png)
5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluoroaniline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.
Introduction of the Fluoroaniline Moiety: The fluoroaniline group is introduced via a nucleophilic substitution reaction, where 3-fluoroaniline reacts with the thiazole intermediate.
Coupling with Benzamide: The final step involves coupling the thiazole-fluoroaniline intermediate with 2-hydroxybenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The fluoroaniline moiety may enhance the compound’s binding affinity to its targets. The hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-anilino-1,3-thiazole derivatives: These compounds share the thiazole ring and aniline moiety but lack the fluoro and hydroxyl groups.
2-hydroxybenzamide derivatives: These compounds have the benzamide and hydroxyl groups but lack the thiazole and fluoroaniline moieties.
Uniqueness
5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is unique due to the combination of the thiazole ring, fluoroaniline moiety, and hydroxylbenzamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H12FN3O2S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
5-[2-(3-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H12FN3O2S/c17-10-2-1-3-11(7-10)20-16-19-8-14(23-16)9-4-5-13(21)12(6-9)15(18)22/h1-8,21H,(H2,18,22)(H,19,20) |
InChI-Schlüssel |
BGDFKBBLHSGXHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)NC2=NC=C(S2)C3=CC(=C(C=C3)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z,3aR,5S,8bS)-5-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one](/img/structure/B12836569.png)


![1-Propanaminium, N-(2-carboxyethyl)-N,N-dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]-, inner salt](/img/structure/B12836586.png)
![8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12836589.png)


![2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid](/img/structure/B12836608.png)
![[(2R,3R,4S,5S,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B12836610.png)


![5-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12836620.png)

